molecular formula C9H17ClO B13639469 1-(Chloromethyl)-1-(3-ethoxypropyl)cyclopropane

1-(Chloromethyl)-1-(3-ethoxypropyl)cyclopropane

Cat. No.: B13639469
M. Wt: 176.68 g/mol
InChI Key: ZBTLZORISHIKCF-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-1-(3-ethoxypropyl)cyclopropane is a cyclopropane derivative with a chloromethyl group and a 3-ethoxypropyl substituent. The cyclopropane ring introduces significant ring strain (~27 kcal/mol), enhancing its reactivity in ring-opening and substitution reactions . The chloromethyl group acts as a reactive site for nucleophilic attacks, while the 3-ethoxypropyl substituent (an ether-containing alkyl chain) contributes to solubility in polar organic solvents and modulates steric effects. This compound is primarily used in organic synthesis as an intermediate for pharmaceuticals and agrochemicals due to its balanced reactivity and stability profile .

Properties

Molecular Formula

C9H17ClO

Molecular Weight

176.68 g/mol

IUPAC Name

1-(chloromethyl)-1-(3-ethoxypropyl)cyclopropane

InChI

InChI=1S/C9H17ClO/c1-2-11-7-3-4-9(8-10)5-6-9/h2-8H2,1H3

InChI Key

ZBTLZORISHIKCF-UHFFFAOYSA-N

Canonical SMILES

CCOCCCC1(CC1)CCl

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Key Substituents Unique Properties Applications
1-(Chloromethyl)-1-(3-ethoxypropyl)cyclopropane Chloromethyl, 3-ethoxypropyl High reactivity (cyclopropane strain + Cl), moderate solubility (ethoxy group) Pharmaceutical intermediates
1-(Bromomethyl)-1-(1-methoxypropan-2-yl)cyclopropane Bromomethyl, methoxypropyl Higher reactivity (Br better leaving group), lower thermal stability Cross-coupling reactions
1-(Chloromethyl)-1-[2-(ethylsulfanyl)ethyl]cyclopropane Chloromethyl, ethylsulfanyl Enhanced biological interactions (S atom), higher lipophilicity Antimicrobial agents
1-(3-Chlorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid Chlorophenyl, hydroxymethyl, carboxylic acid Polar functional groups, pH-dependent solubility Drug candidates (enzyme inhibition)
1-(Bromomethyl)-1-chlorocyclopropane Bromomethyl, chloromethyl Dual halogen reactivity, prone to elimination reactions Polymer synthesis

Substituent Effects on Reactivity and Stability

  • Halogen Type : Chlorine in the target compound offers moderate reactivity compared to bromine analogs (e.g., 1-(Bromomethyl)-1-(1-methoxypropan-2-yl)cyclopropane), which exhibit faster substitution rates due to bromine’s superior leaving group ability .
  • Ether vs.
  • Functional Group Diversity : Carboxylic acid derivatives (e.g., 1-(3-Chlorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid) enable ionic interactions in biological systems, unlike the neutral ether group in the target compound .

Ring Strain and Stability

  • Cyclopropane vs. Cyclobutane : Cyclopropane’s higher ring strain (~27 kcal/mol vs. ~26 kcal/mol in cyclobutane) increases reactivity in ring-opening reactions. For example, 1-(Bromomethyl)-1-cyclopropylcyclobutane exhibits reduced strain and slower reactivity compared to cyclopropane analogs .
  • Thermal Stability : The target compound’s ethoxypropyl group stabilizes the structure via steric hindrance, whereas simpler analogs like (Chloromethyl)cyclopropane decompose faster under heat .

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